

Application Note: High-Resolution Mass Spectrometric Analysis of Sulfadimethoxine N4-Acetate

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Compound of Interest

Compound Name: Sulfadimethoxine N4-Acetate

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Abstract

This document provides a comprehensive guide to the analysis of **Sulfadimethoxine N4-Acetate**, the primary metabolite of the sulfonamide antibiotic sulfadimethoxine, using high-resolution mass spectrometry (HRMS). Detailed protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation are presented. This application note is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and regulatory science.

Introduction

Sulfadimethoxine is a widely used sulfonamide antibiotic in veterinary medicine. Its metabolism primarily involves N4-acetylation, leading to the formation of **Sulfadimethoxine N4-Acetate**. Monitoring the levels of both the parent drug and its metabolite is crucial for understanding its pharmacokinetic profile, ensuring food safety, and assessing potential environmental impact. High-resolution mass spectrometry offers unparalleled selectivity and sensitivity for the accurate quantification and structural confirmation of such metabolites in complex biological matrices.

Experimental Protocols

Standard and Sample Preparation

Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of **Sulfadimethoxine N4-Acetate** and a suitable internal standard (e.g., Sulfadimethoxine-d4 N4-Acetate) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store stock solutions at 4°C.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentration range for the calibration curve.

Sample Preparation (Plasma/Serum): Protein Precipitation

- Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.
- Add 20 µL of the internal standard working solution.
- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at 10,000 x g for 5 minutes.
- Transfer the supernatant to an autosampler vial for LC-HRMS analysis. For enhanced cleanliness, the supernatant can be passed through a 0.22 µm syringe filter.

Sample Preparation (Tissue): QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

- Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.
- Add a suitable internal standard.
- Add 10 mL of 1% acetic acid in acetonitrile.
- Shake vigorously for 1 minute.
- Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

- Shake vigorously for 1 minute and centrifuge.
- An aliquot of the supernatant can be further cleaned up using dispersive solid-phase extraction (d-SPE) with appropriate sorbents before LC-HRMS analysis.

Liquid Chromatography

- Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 μ m) is recommended.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Column Temperature: 40°C.

High-Resolution Mass Spectrometry

- Instrument: A Q-TOF or Orbitrap mass spectrometer is suitable for this application.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Mode: Full scan with data-dependent MS/MS (dd-MS2) or All Ions Fragmentation (AIF).
- Mass Resolution: > 20,000 FWHM.
- Collision Energy: A ramped collision energy should be optimized to obtain informative fragment ions.

Data Presentation

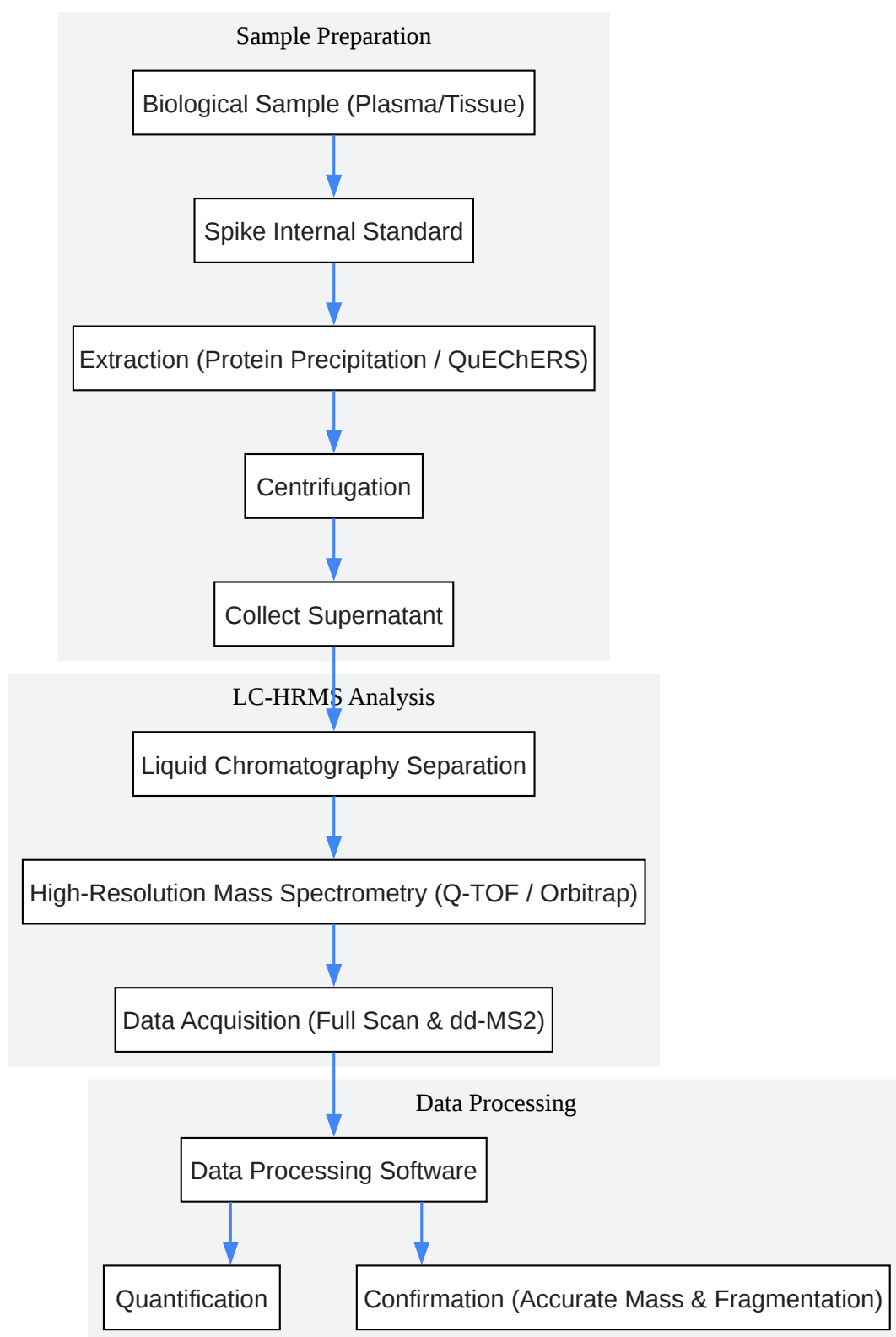
Table 1: High-Resolution Mass Spectrometry Parameters for **Sulfadimethoxine N4-Acetate**

Parameter	Value
Analyte	Sulfadimethoxine N4-Acetate
Molecular Formula	C14H16N4O5S
Exact Mass	352.0841 Da[1]
Adduct	[M+H] ⁺
m/z of Precursor Ion	353.0914
Key Fragment Ions (m/z)	198.0481, 156.0114, 108.0212, 92.0263

Table 2: Quantitative Performance Data (Example)

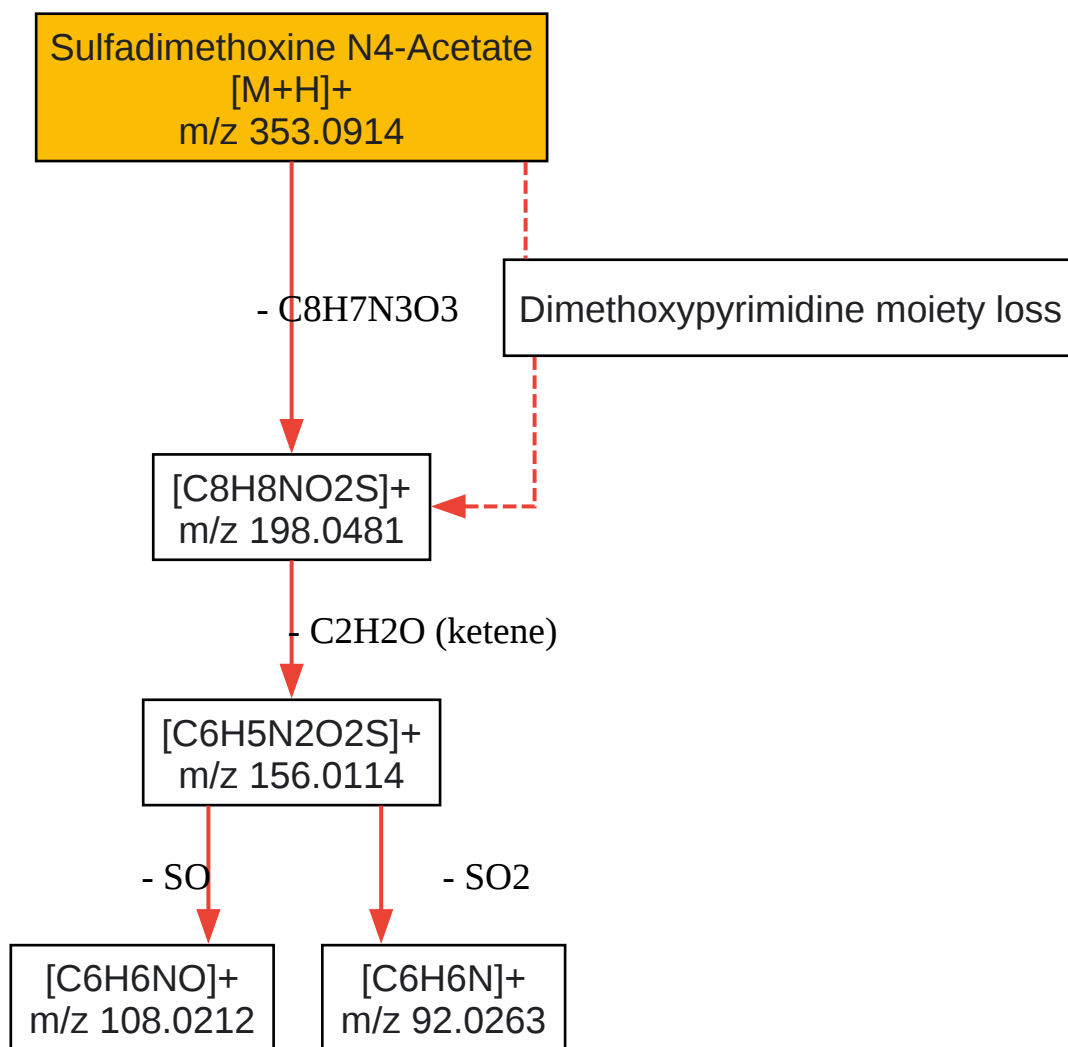
Parameter	Result
Linearity (R ²)	> 0.995
LLOQ (in plasma)	2 ng/mL
Accuracy (% Recovery)	85-115%
Precision (% RSD)	< 15%
Mass Accuracy	< 5 ppm

Visualizations



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Experimental workflow for the analysis of **Sulfadimethoxine N4-Acetate**.



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Proposed fragmentation pathway of **Sulfadimethoxine N4-Acetate**.

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References

- 1. N-(4-(((4,6-Dimethoxy-2-pyrimidinyl)amino)sulfonyl)phenyl)acetamide | C₁₄H₁₆N₄O₅S | CID 168167 - PubChem [pubchem.ncbi.nlm.nih.gov]

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